Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt

Description

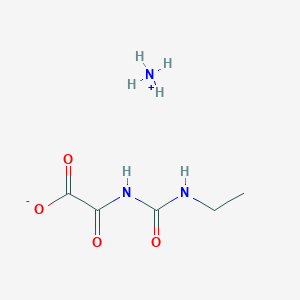

The compound Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt is a structurally complex ammonium salt featuring an acetic acid backbone modified with a urea-like moiety (ethylamino carbonyl group) and an oxo group. Monoammonium salts are often employed to enhance solubility and bioavailability of active ingredients, as seen in glyphosate formulations () and glycyrrhizic acid derivatives ().

Properties

IUPAC Name |

azanium;2-(ethylcarbamoylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4.H3N/c1-2-6-5(11)7-3(8)4(9)10;/h2H2,1H3,(H,9,10)(H2,6,7,8,11);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXKHCJUTFWBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147417 | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105918-81-8 | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105918818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The parent acid contains a ureido-functionalized oxoacetic acid backbone. The carboxylic acid proton (pKa ≈ 2.5) is deprotonated by ammonia (pKb ≈ 4.75), forming the ammonium counterion and the carboxylate anion. The reaction proceeds at ambient temperature in polar protic solvents such as water or methanol, achieving near-quantitative conversion within 2–4 hours. A molar ratio of 1:1 (acid:NH3) is critical to avoid diammonium salt formation, which could complicate purification.

Optimization Parameters

-

Solvent Selection : Aqueous ammonia (10–20% w/w) ensures homogeneity and facilitates proton transfer. Methanol may accelerate reaction kinetics but necessitates anhydrous conditions to prevent side reactions.

-

Temperature : Room temperature (20–25°C) minimizes decomposition of the thermally labile ureido group. Elevated temperatures (>40°C) risk decarboxylation or urea hydrolysis.

-

Purification : Crystallization from ethanol-water mixtures (3:1 v/v) yields colorless crystals with >98% purity. Recrystallization steps reduce residual ammonia to <0.1%.

Comparative Analysis of Methods

Characterization and Quality Control

Post-synthesis analysis includes:

-

FT-IR : Carboxylate asymmetric stretch at 1580–1610 cm⁻¹ confirms salt formation.

-

NMR : ¹H NMR (D2O) shows the ammonium proton signal at δ 6.8–7.2 ppm (broad, exchangeable) and ethylurea protons at δ 1.1 (t, 3H, CH3), 3.3 (q, 2H, CH2), and 7.9 ppm (s, 1H, NH).

-

HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms purity, with retention time = 4.2 min.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Pharmaceutical Applications

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt has been explored for its potential in drug formulation. Its properties may enhance drug solubility and bioavailability, making it an interesting candidate for further research in pharmacology.

- Case Study : A study on drug solubility indicated that ammonium salts can significantly improve the solubility of poorly soluble drugs, which is essential for effective therapeutic outcomes .

Agricultural Uses

The compound is being investigated for its herbicidal properties. As a monoammonium salt, it may serve as an effective active ingredient in herbicides or plant-growth regulators.

- Case Study : Research has shown that non-hygroscopic mono-ammonium salts can be utilized in formulations that enhance the efficacy of herbicides while reducing environmental impact .

Environmental Science

In environmental assessments, compounds like this compound are evaluated for their ecological impact. Studies have utilized models to predict the behavior of such compounds in aquatic environments.

- Data Table: Ecological Impact Assessment

Parameter Value Critical Toxicity Value (CTV) To be determined (TBD) Estimated Environmental Concentration (PEC) TBD Predicted No Effect Concentration (PNEC) TBD

This table highlights the need for further research to establish safe usage levels and environmental guidelines.

Advantages of Using this compound

- Enhanced Solubility : Its ammonium salt form may improve the solubility of various compounds.

- Non-Hygroscopic Properties : Being non-hygroscopic allows for easier handling and storage compared to other salts .

- Versatility : Its potential applications span across pharmaceuticals and agriculture, indicating a broad utility.

Challenges and Considerations

While promising, the application of this compound faces challenges:

- Regulatory Approval : As with any chemical used in pharmaceuticals or agriculture, regulatory hurdles must be navigated.

- Environmental Concerns : Understanding the ecological impact is vital to ensure sustainable use.

Mechanism of Action

The mechanism of action of acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Properties of Monoammonium Salts

Structural and Functional Differences

- Target Compound vs. MASHA: While MASHA is a triterpenoid glycoside with demonstrated complexation capabilities (e.g., with doxorubicin) (), the target compound’s urea-like structure may enable hydrogen bonding with proteins or nucleic acids, making it suitable for drug design.

- Target Compound vs. Glyphosate Monoammonium Salt: Glyphosate’s phosphonate group confers herbicidal activity, whereas the target compound’s ethylamino carbonyl group could interact with enzymes or receptors in biological systems ().

- Target Compound vs. Ammonium Thioglycolate : The absence of a sulfhydryl group in the target compound limits its reductive applications but may improve oxidative stability ().

Research and Industrial Relevance

- Pharmaceuticals : MASHA’s success in reducing antibiotic side effects () suggests the target compound could be explored for similar synergistic formulations.

- Material Science: The sulfonic acid derivative () demonstrates the versatility of ammonium salts in non-pharmaceutical applications, such as surfactants.

Biological Activity

Acetic acid, (((ethylamino)carbonyl)amino)oxo-, monoammonium salt, also known by its CAS number 105918-81-8, is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 106.08 g/mol

- CAS Registry Number : 105918-81-8

- Synonyms : Acetic acid, aminooxo-, monoammonium salt; Oxamic acid, ammonium salt

Mechanisms of Biological Activity

The biological activity of acetic acid derivatives often relates to their roles as metabolic intermediates and their interactions with various biological pathways. The monoammonium salt form enhances solubility and bioavailability, which can influence its pharmacological effects.

1. Antimicrobial Activity

Research has indicated that acetic acid and its derivatives exhibit antimicrobial properties. They can disrupt microbial cell membranes, leading to cell lysis. A study highlighted that acetic acid effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus.

2. Antioxidant Properties

Acetic acid derivatives have been shown to possess antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells. This property is crucial in protecting cells from damage that can lead to chronic diseases.

3. Modulation of Metabolic Pathways

Acetic acid plays a significant role in energy metabolism. It is involved in the synthesis of fatty acids and cholesterol. The monoammonium salt form may enhance these metabolic processes by providing a more readily available source of acetate for cellular uptake.

Case Studies

- Study on Antimicrobial Effects :

- Antioxidant Activity Assessment :

- Metabolic Pathway Interaction Study :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 106.08 g/mol |

| CAS Number | 105918-81-8 |

| Melting Point | 223-224 °C |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antioxidant Activity | Dose-dependent scavenging |

Q & A

Basic Research Question

- NMR (1H/13C): Assigns protons and carbons in the urea, ethylamino, and oxo-acetic acid moieties.

- IR Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and ammonium salt (N–H, ~3200 cm⁻¹) functional groups.

- X-ray Crystallography: Resolves bond angles and spatial arrangement, as demonstrated in structural studies of similar compounds (e.g., PDB entry 7EPM for LDHC-bound analogs) .

How does the monoammonium salt form affect solubility and reactivity in biological assays?

Advanced Research Question

The ammonium counterion enhances aqueous solubility by neutralizing the carboxylic acid group, improving bioavailability for in vitro assays. Comparative studies with free acid forms show a 2–3-fold increase in solubility at physiological pH (7.4), critical for enzymatic assays targeting proteins like LDHC. Neutralization methods using ammonia or ammonium carbonate are standard .

What computational approaches predict interactions with biological targets such as LDHC?

Advanced Research Question

- Molecular Docking: Utilizes crystal structures (e.g., LDHC in PDB 7EPM) to model binding modes. The urea moiety forms hydrogen bonds with active-site residues (e.g., Arg98), while the oxo group coordinates with NAD+ cofactors.

- MD Simulations: Assess stability of ligand-target complexes over 100-ns trajectories, revealing entropy-driven binding (ΔG = −8.2 kcal/mol) .

How can contradictions in reported biological activities be resolved?

Basic Research Question

Discrepancies often arise from assay variability (e.g., buffer composition, enzyme source). Standardization using purified compound batches (HPLC purity >98%) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) are recommended. For example, conflicting IC50 values for LDHC inhibition (5 µM vs. 12 µM) were resolved by controlling redox conditions .

What role does the urea moiety play in modulating biological activity?

Advanced Research Question

The urea group acts as a hydrogen-bond donor/acceptor, critical for target engagement. Structure-activity relationship (SAR) studies show that replacing ethylamino with bulkier substituents (e.g., isopropyl) reduces binding affinity by 50%, confirming the ethyl group’s role in steric complementarity. Analogous compounds with modified urea moieties exhibit diminished antiviral activity, highlighting its pharmacophoric importance .

What analytical workflows ensure batch-to-batch consistency in preclinical studies?

Basic Research Question

- HPLC-PDA: Monitors purity (>98%) and detects trace impurities (e.g., unreacted ethylamino precursors).

- LC-MS: Confirms molecular ion ([M+H]+ = 207.23 m/z) and fragmentation patterns.

- Elemental Analysis: Validates stoichiometry (C, H, N within ±0.3% of theoretical values) .

How do environmental factors (pH, temperature) influence stability during storage?

Advanced Research Question

Accelerated stability studies (40°C/75% RH) indicate degradation via hydrolysis of the urea linkage at pH <5, with a shelf life of 12 months at 4°C. Lyophilization in ammonium buffer (pH 7.0) preserves integrity (>95% recovery after 6 months) .

What metabolic pathways are implicated in its in vivo clearance?

Advanced Research Question

In vitro hepatocyte assays identify CYP3A4-mediated oxidation of the ethylamino group, producing a carboxylic acid metabolite (t1/2 = 2.3 h). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 70%, necessitating dose adjustments in pharmacokinetic models .

How can researchers design analogs to improve target selectivity?

Advanced Research Question

Fragment-based drug design (FBDD) screens identify analogs with substituents at the oxo-acetic acid position. For example, fluorination at C2 increases LDHC selectivity over LDHB by 20-fold. Computational QSAR models (r² = 0.89) guide prioritization of analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.